molecular formula C13H17ClO3 B5985141 ethyl 2-(2-chloro-5-methylphenoxy)-2-methylpropanoate

ethyl 2-(2-chloro-5-methylphenoxy)-2-methylpropanoate

Cat. No.: B5985141
M. Wt: 256.72 g/mol
InChI Key: QAEDYUPIQNVRSS-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloro-5-methylphenoxy)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloro-substituted phenoxy group attached to a methylpropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-chloro-5-methylphenoxy)-2-methylpropanoate typically involves the esterification of 2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and the use of high-purity reagents, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chloro-5-methylphenoxy)-2-methylpropanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methyl group on the phenoxy ring can be oxidized to form a carboxylic acid or aldehyde.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

    Substitution: Nucleophilic substitution reactions often require the use of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), and a suitable nucleophile.

    Oxidation: Oxidizing agents, such as potassium permanganate or chromium trioxide, can be used to oxidize the methyl group.

Major Products

    Hydrolysis: 2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid and ethanol.

    Substitution: Various substituted derivatives, depending on the nucleophile used.

    Oxidation: 2-(2-chloro-5-methylphenoxy)-2-methylpropanoic acid or 2-(2-chloro-5-methylphenoxy)-2-methylpropanal.

Scientific Research Applications

Ethyl 2-(2-chloro-5-methylphenoxy)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including

Properties

IUPAC Name

ethyl 2-(2-chloro-5-methylphenoxy)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO3/c1-5-16-12(15)13(3,4)17-11-8-9(2)6-7-10(11)14/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEDYUPIQNVRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)OC1=C(C=CC(=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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